molecular formula C27H25N3O B11351586 1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11351586
M. Wt: 407.5 g/mol
InChI Key: QBPGXAPERIUZIH-JXMROGBWSA-N
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Description

1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole intermediate, which is then coupled with a pyrrolidinone derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its combination of a benzimidazole moiety with a pyrrolidinone ring This structure provides it with distinct chemical and biological properties that are not found in similar compounds

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H25N3O/c1-20-13-15-23(16-14-20)30-19-22(18-26(30)31)27-28-24-11-5-6-12-25(24)29(27)17-7-10-21-8-3-2-4-9-21/h2-16,22H,17-19H2,1H3/b10-7+

InChI Key

QBPGXAPERIUZIH-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5

Origin of Product

United States

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